molecular formula C12H18BNO5 B13463426 (4-((tert-Butoxycarbonyl)amino)-2-methoxyphenyl)boronic acid

(4-((tert-Butoxycarbonyl)amino)-2-methoxyphenyl)boronic acid

Cat. No.: B13463426
M. Wt: 267.09 g/mol
InChI Key: NFVJHXKGYBJNLH-UHFFFAOYSA-N
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Description

(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, which makes it a valuable reagent for forming carbon-carbon bonds.

Preparation Methods

Mechanism of Action

The mechanism of action of (4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the tert-butoxycarbonyl group offers protection to the amino group, allowing for selective reactions at the boronic acid moiety .

Properties

Molecular Formula

C12H18BNO5

Molecular Weight

267.09 g/mol

IUPAC Name

[2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid

InChI

InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-8-5-6-9(13(16)17)10(7-8)18-4/h5-7,16-17H,1-4H3,(H,14,15)

InChI Key

NFVJHXKGYBJNLH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC)(O)O

Origin of Product

United States

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